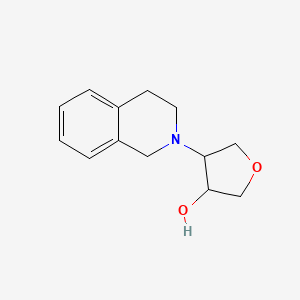

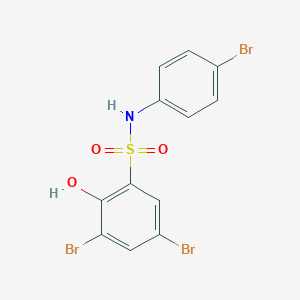

![molecular formula C9H13NS B2733450 2-[2-(Methylsulfanyl)ethyl]aniline CAS No. 170944-68-0](/img/structure/B2733450.png)

2-[2-(Methylsulfanyl)ethyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-(Methylsulfanyl)ethyl]aniline is an organic compound that belongs to the class of aromatic amines. It is commonly known as 2-(methylthio)ethyl aniline or 2-(methylsulfanyl)aniline. This compound is widely used in scientific research for its unique properties, including its ability to act as a ligand for metal ions and its potential as a precursor for the synthesis of other organic compounds.

Aplicaciones Científicas De Investigación

Spectroscopic and Theoretical Investigation

A study by Ceylan et al. (2016) explored the spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) properties of a structurally related compound, providing insights into its molecular geometry, electronic absorption spectra, and vibrational frequencies. This research underlines the compound's potential in material science for its optical and energetic behaviors (Ceylan et al., 2016).

Catalytic Applications

Selva et al. (2008) reported on the sequential coupling of the transesterification of cyclic carbonates with selective N-methylation of anilines catalyzed by faujasites, demonstrating the compound's use in chemical synthesis processes. This method highlights its role in enhancing chemoselective reactions, important for industrial chemistry (Selva et al., 2008).

Synthesis of Monoarylated Acetaldehydes

Chernyak and Buchwald (2012) described a process using anilines and ethyl vinyl ether, showcasing a synthetic equivalent of α-arylation of acetaldehyde enolate. This study signifies the compound's utility in synthesizing valuable chemical intermediates with high functional group compatibility (Chernyak & Buchwald, 2012).

Degradation of Aniline by Persulfate Activation

Wu et al. (2018) investigated the degradation of aniline by persulfate activated with rice straw biochar. The findings suggest that related compounds could be effectively utilized in environmental applications, specifically in pollutant degradation processes (Wu et al., 2018).

Insertion of Sulfur Dioxide

Liu, Zheng, and Wu (2017) developed a facile assembly method for 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide, starting from anilines. This research contributes to the synthesis of sulfonated oxindoles, indicating potential applications in pharmaceutical synthesis and material science (Liu et al., 2017).

Propiedades

IUPAC Name |

2-(2-methylsulfanylethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQYJXHLIHNPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2733370.png)

![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2733372.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2733378.png)

![N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2733384.png)

![N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2733386.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2733387.png)